![molecular formula C11H14NNaO4S B1609437 sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate CAS No. 73475-11-3](/img/no-structure.png)

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

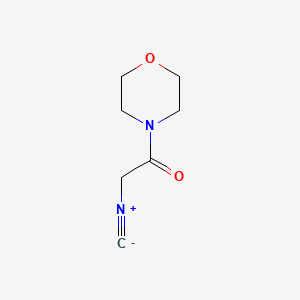

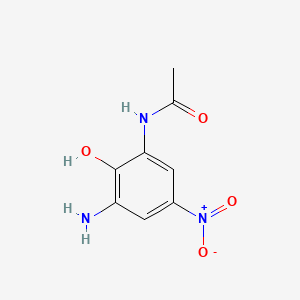

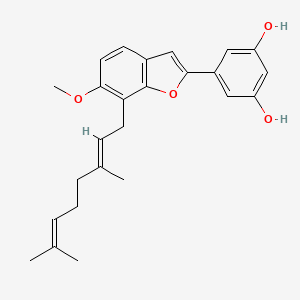

Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate, also known as sodium 2-butyl-4-methylbenzene-sulfonate (SBMBS) is an organic compound that is used as a reagent in organic synthesis. It is used in the synthesis of organic compounds, such as carboxylic acids and amines, and in the synthesis of heterocyclic compounds, such as pyridines and indoles. SBMBS is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

Here’s a brief overview:

Field Organic Synthesis

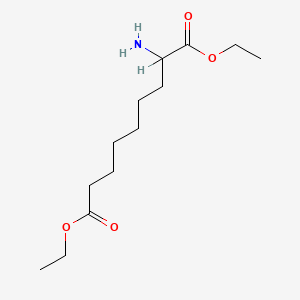

This compound is synthesized in two steps from 2-amino-2-ethyl-1,3-propanediol, with an overall yield of 80% . It’s used as a precursor for bi-triazole systems .

Application Summary

Bi-triazole systems are of great interest due to their broad spectrum of applications. They have antiproliferative, antifungal, antidiabetic, antibacterial, anticancer, antioxidant, and anti-inflammatory properties . They are also used as corrosion inhibitors .

Methods of Application

The synthesis involves the tosylation of 2-amino-2-ethyl-1,3-propanediol to obtain the di-O-tosyl compound. This is followed by the substitution of the O-tosyl groups with -N3, which allows obtaining the desired compound .

Results and Outcomes

The chemical structures of the products obtained were established based on 1D and 2D NMR, IR spectroscopy, and elemental analysis . The compound was obtained in a good yield .

Field Antimicrobial Research

A variety of butan-2-ylidene benzohydrazides were synthesized and evaluated for their in vitro antimicrobial activity against some clinical isolates .

Application Summary

The treatment of a broad range of microbial infections is complicated due to the resistance of many microbes, including bacteria, viruses, and fungi, to standard marketed antimicrobial and antibiotics drugs .

Methods of Application

The synthesis involved the reaction of benzohydrazides with 4,4,4-triflouro-1-phenyl-1,-3-butanedione/4,4,4 – triflouro -1, 2, - (2 – napthyl) -1, 3 – butanedione. Acetylation and benzoylation of butan-2-ylidene benzohydrazides gave the derivatives .

Results and Outcomes

The in vitro screening revealed that some of the compounds possessed strong inhibitory potentials against the isolates with Inhibition Zone Diameter (IZD) in the range of 7-14 mm .

Field Anti-tubercular Research

Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .

Application Summary

These compounds are being developed due to the urgent need for new molecular units with drug-like properties, particularly in the fight against cancer and infectious diseases .

Methods of Application

The synthesis of these compounds and their inhibitory concentrations were compared with the standard reference drugs .

Results and Outcomes

The newly synthesized molecules showed promising results in both in vitro and in vivo studies .

properties

CAS RN |

73475-11-3 |

|---|---|

Product Name |

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |

Molecular Formula |

C11H14NNaO4S |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |

InChI Key |

VVIFXHAXWYYGLO-JCTPKUEWSA-M |

Isomeric SMILES |

CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |

SMILES |

CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |

Canonical SMILES |

CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |

Related CAS |

113443-50-8 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

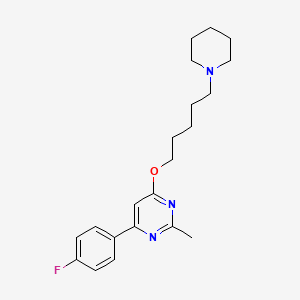

![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)